molecular formula C30H41N9O8S B10799682 N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

Cat. No.: B10799682
M. Wt: 687.8 g/mol
InChI Key: DYZFADUXBXXXMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA involves the coupling of Tos-Gly-Pro-Arg with ANBA-IPA. The reaction typically occurs under mild conditions, using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as HPLC (High-Performance Liquid Chromatography) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Tos-Gly-Pro-Arg-ANBA-IPA primarily undergoes hydrolysis reactions. The peptide bonds within the compound can be cleaved by proteolytic enzymes, leading to the release of chromogenic products .

Common Reagents and Conditions

Common reagents used in the reactions involving Tos-Gly-Pro-Arg-ANBA-IPA include proteolytic enzymes such as trypsin and chymotrypsin. The reactions are typically carried out in aqueous buffers at physiological pH and temperature .

Major Products

The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA are chromogenic peptides and amino acids. These products can be detected and quantified using spectrophotometric methods .

Scientific Research Applications

Tos-Gly-Pro-Arg-ANBA-IPA has a wide range of applications in scientific research:

Mechanism of Action

Tos-Gly-Pro-Arg-ANBA-IPA exerts its effects by serving as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bonds within the compound, chromogenic products are released. These products can be detected using luminescence or photometric methods, allowing for the quantification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Tos-Gly-Pro-Arg-pNA
  • Tos-Gly-Pro-Arg-AMC
  • Tos-Gly-Pro-Arg-AFC

Uniqueness

Tos-Gly-Pro-Arg-ANBA-IPA is unique due to its high sensitivity and specificity for detecting proteolytic activity. Compared to similar compounds, it provides more accurate and rapid results in luminescence and photometric assays .

Properties

Molecular Formula

C30H41N9O8S

Molecular Weight

687.8 g/mol

IUPAC Name

N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33)

InChI Key

DYZFADUXBXXXMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C

Origin of Product

United States

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